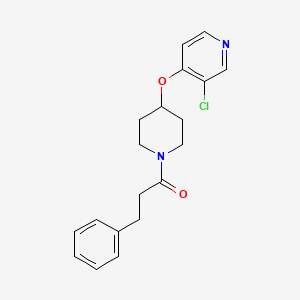

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several common techniques in organic chemistry. For instance, the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds is a key step in the synthesis of novel quinolinone derivatives as described in paper . Similarly, the reaction of oximes with chloromethylpyridines is used to synthesize oxime compounds . These methods could potentially be adapted for the synthesis of "1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one".

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a piperidin-4-one derivative shows a chair conformation with equatorial orientation of substituents . The dihedral angles between aromatic rings and the piperidine ring are also characterized, providing insight into the three-dimensional arrangement of the atoms in these molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from local reactivity descriptors calculated using quantum chemical methods . These descriptors help identify chemically reactive sites within the molecule, which are crucial for understanding its behavior in chemical reactions. Additionally, the presence of functional groups like chlorophenyl and piperidin-4-one is indicative of the potential for various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as IR, NMR, and UV-Vis, as well as quantum chemical calculations . These studies provide information on vibrational frequencies, electronic transitions, and molecular electrostatic potentials. Theoretical calculations also offer insights into thermodynamic properties, molecular orbitals, and intermolecular interactions, which are essential for understanding the stability and reactivity of the compounds.

Scientific Research Applications

Synthesis and Structural Analysis

- Compounds structurally related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one have been synthesized and characterized, providing insights into their molecular structures. For instance, synthesis and bioactivity studies of similar compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have been conducted, showcasing their crystal structure and bioactivity against fungi (Xue Si-jia, 2011).

Antibacterial Activity

- Many compounds with structures related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exhibit antibacterial properties. For example, microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones has shown significant antibacterial activity (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).

Anticancer Properties

- Research indicates that structurally related compounds have potential as anticancer agents. For example, certain pyridyl polyheterocyclic oxime-ether Schiff bases containing s-Triazole and Oxadiazole subunits have been studied for their antibacterial activity against Gram-positive and Gram-negative bacteria (Guo-qiang Hu, Sheng Li, Wen-long Huang, 2006).

Antiviral and Fungicidal Activities

- Compounds related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one have shown promise in antiviral and fungicidal applications. For instance, derivatives such as 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).

Application in Enantioseparation

- Research on enantioseparation has involved compounds similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one. Studies on the enantiomeric purity of related compounds, such as 1-phenyl-3-(piperidin-1-yl)propan-1-ol, have been conducted using capillary electrophoresis, highlighting their potential in chiral analysis and separation (Wang Jinyue, 2011).

properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-14-21-11-8-18(17)24-16-9-12-22(13-10-16)19(23)7-6-15-4-2-1-3-5-15/h1-5,8,11,14,16H,6-7,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSIXKSOPGQZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)

![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B3005382.png)